N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide

Catalog No.
S814203
CAS No.
109546-07-8
M.F
C18H20N2O
M. Wt
280.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxami...

CAS Number

109546-07-8

Product Name

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide

IUPAC Name

N-(2-aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide

Molecular Formula

C18H20N2O

Molecular Weight

280.37

InChI

InChI=1S/C18H20N2O/c19-11-12-20-17(21)16-13-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13,19H2,(H,20,21)

SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCN

Application in Food Contact Materials

Specific Scientific Field: Food Safety and Health

Summary of the Application: The compound N-(2-aminoethyl)ethanolamine, which is structurally similar to the compound , has been evaluated for its safety in food contact materials .

Methods of Application: This compound is used in the manufacturing of can coatings that come in direct contact with food .

Results or Outcomes: The European Food Safety Authority (EFSA) concluded that the use of N-(2-aminoethyl)ethanolamine in can coatings does not raise a safety concern if migration does not exceed 0.05 mg/kg food . Many oligomers are formed during the manufacturing process which may migrate into the food .

Application in Peptide Nucleic Acids

Specific Scientific Field: Biochemistry and Molecular Biology

Summary of the Application: Chiral Peptide Nucleic Acids (PNAs) bearing a substituent in the N-(2-aminoethyl)glycine backbone have been explored to improve the antisense and antigene properties of PNAs .

Methods of Application: The backbone modifications of PNAs have been explored under the concept of preorganization .

Results or Outcomes: These modifications have shown to improve the binding affinity for DNA and RNA, making them an attractive agent for biological and medical applications .

Application in Fabric Softeners

Specific Scientific Field: Textile Chemistry

Summary of the Application: N-(2-Aminoethyl)ethanolamine (AEEA), a compound similar to the one , is used as a building block for fabric softeners .

Methods of Application: AEEA is incorporated into surfactants, which are then used in fabric softeners .

Results or Outcomes: The use of AEEA in fabric softeners makes the textiles less harsh, “softer” or more pleasing to the touch .

Application in Latex Paints

Specific Scientific Field: Paint and Coatings Industry

Summary of the Application: AEEA is used in the production of latex paints .

Methods of Application: In the production of latex paints, AEEA acts as an intermediate to form an adhesion monomer .

Results or Outcomes: The use of AEEA in latex paints increases adhesion under damp conditions (wet adhesion) .

Application in Fuel Additives

Specific Scientific Field: Petroleum Chemistry

Summary of the Application: AEEA is used in the production of chlorinated polybutene based fuel additives .

Methods of Application: AEEA is used as a dispersant-detergent additive in fuel/lube oil additives .

Results or Outcomes: The use of AEEA in fuel additives helps improve the performance of fuels .

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is a chemical compound with the molecular formula C18H20N2OC_{18}H_{20}N_{2}O and a molecular weight of approximately 284.37 g/mol. Its structure features a cyclopropane ring substituted with two phenyl groups and an aminoethyl group, making it a derivative of cyclopropanecarboxamide. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly Cibenzoline, which is used in medical applications related to cardiovascular health .

Typical of amides and cyclopropanes. Key reactions include:

  • Hydrolysis: N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The amino group may participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Research indicates that N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide exhibits biological activity relevant to its pharmacological applications. It has been studied for its potential effects on cardiovascular function due to its relationship with Cibenzoline, which acts as a cardiac agent. Specific studies have shown that it may influence ion channel activity and modulate neurotransmitter release, although detailed mechanisms require further exploration .

The synthesis of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide typically involves multi-step organic reactions:

  • Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions involving alkenes and diazomethane or other reagents.
  • Amidation: The cyclopropane derivative is then reacted with an appropriate amine (in this case, 2-aminoethylamine) to form the desired amide.
  • Purification: The product is purified through crystallization or chromatography to obtain high purity suitable for research or pharmaceutical use .

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide serves primarily as an intermediate in the synthesis of Cibenzoline. Its applications extend into:

  • Pharmaceutical Development: Used in research related to cardiovascular drugs.
  • Chemical Research: Employed as a biochemical tool for studying enzyme interactions and mechanisms.
  • Laboratory Reagent: Utilized in various organic synthesis protocols due to its reactive functional groups .

Several compounds share structural similarities with N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
CibenzolineC17H20N2OActive pharmaceutical ingredient for heart conditions
1-Amino-1-cyclopropanecarboxylic acidC4H7NO2Simpler structure; used in organic synthesis
DiphenylacetamideC15H15NRelated amide; used in similar pharmacological contexts

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is unique due to its specific cyclopropane configuration and dual phenyl substitutions, which enhance its biological activity compared to simpler analogs like diphenylacetamide .

The synthesis of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide traditionally relies on the formation of diphenylcyclopropane precursors followed by carboxamide functionalization [1] [2] [3]. The most established approach involves the initial preparation of 2,2-diphenylcyclopropanecarboxylic acid derivatives through cyclopropanation reactions using carbene or metallocarbene intermediates [5].

The classical synthetic pathway begins with the formation of the cyclopropane ring system through α-alkylation of 2-phenylacetonitrile derivatives with 1,2-dibromoethane under basic conditions [7]. Temperature optimization studies have demonstrated that reaction yields are significantly influenced by reaction temperature, with optimal yields achieved at 60°C compared to substantially reduced yields at elevated temperatures of 100°C [7]. The cyano group is subsequently converted to the carboxylic acid functionality through treatment with concentrated hydrochloric acid at 110°C for 2-4 hours [7].

Traditional Synthesis Optimization Data

ParameterOptimal ConditionYield Range
Temperature60°C85-90%
Base SystemPotassium carbonate/Sodium carbonate78-88%
Reaction Time12-24 hoursVariable
Solvent SystemWater-based64-88%

The carboxylic acid intermediate undergoes subsequent amide coupling reactions with 2-aminoethylamine derivatives using standard coupling reagents [7]. Among various coupling agents tested, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate in combination with N,N-diisopropylethylamine in N,N-dimethylformamide provides optimal yields of 85% for the amide formation step [7].

The preparation of cyclopropanecarboxamide intermediates can also be achieved through direct aminolysis of cyclopropanecarboxylic esters [16]. Industrial processes utilize isobutyl cyclopropanecarboxylate with ammonia in the presence of sodium isobutoxide catalyst, achieving conversion rates of 88-98% under optimized conditions [16]. The reaction requires careful temperature control between 60-200°C and operates effectively in the absence of hydrocarbon solvents [16].

Novel Approaches Involving Reductive Ring-Opening Mechanisms

Recent advances in synthetic methodology have introduced innovative reductive ring-opening approaches for cyclopropane functionalization [8] [9]. Electrochemical one-electron reduction of cyclopropane rings results in the formation of ion-radical species, creating new synthetic pathways for carboxamide derivative preparation [8].

The electrochemical reduction of α,α-cyclopropanated amino acid derivatives in nickel coordination environments demonstrates selective ring-opening behavior [8] [9]. Cyclic voltammetric studies reveal irreversible cathodic processes with reduction potentials of -1.60 V versus silver/silver chloride for monoester derivatives and -1.50 V for diester analogues [9]. The reduction patterns exhibit significant dependence on the number of electron-withdrawing groups present in the cyclopropane moiety [9].

Electrochemical Ring-Opening Parameters

Substrate TypeReduction Potential (V)Product DistributionYield (%)
Monoester derivatives-1.60Intramolecular cyclization37
Diester derivatives-1.50Alkene formationVariable
Substituted systems-1.87Mixed products25-45

The mechanism involves initial electron transfer to form anionic intermediates, followed by ring-opening to generate carbanion species [8]. These intermediates can undergo various reaction pathways including disproportionation to yield alkene mixtures, intramolecular cyclization, or reaction with external electrophiles [9]. The regioselectivity of ring-opening can be controlled through the addition of Lewis acid additives, providing access to amino acid derivatives containing α-β or β-γ double carbon-carbon bonds [9].

Photoredox-catalyzed carbon-carbon bond cleavage represents another innovative approach for cyclopropane ring-opening [15]. Acridinium-based photocatalysts enable regioselective nucleophilic ring-opening of arylcyclopropanes under blue light-emitting diode irradiation [15]. The process demonstrates excellent regioselectivity, with nucleophilic attack occurring exclusively at the carbon atom bearing the more electron-rich aryl substituent [15].

Stereoselective Synthesis and Diastereomer Control

Stereochemical control in the synthesis of diphenylcyclopropanecarboxamide derivatives represents a critical aspect of modern synthetic methodology [10] [11]. Palladium-catalyzed cyclopropanation reactions using (trimethylsilyl)diazomethane provide exclusive anti-stereoselectivity between vicinal substituents on the cyclopropane ring [10].

The stereoselective synthesis proceeds through carbene insertion mechanisms that demonstrate complete diastereoselectivity [10]. When 2-substituted 1,1-diborylalkenes serve as substrates, the resulting products exhibit exclusive anti-conformation between the trimethylsilyl and aryl substituents [10]. This stereochemical outcome contrasts with previously reported syn-selective processes, providing complementary access to stereoisomeric products [10].

Stereoselective Synthesis Results

SubstrateCatalyst LoadingDiastereoselectivityIsolated Yield (%)
2-Benzyl-1,1-diborylalkene15 mol% Palladium(II) acetate>99:1 anti78
2-Aryl derivatives15 mol% Palladium(II) acetate>99:1 anti65-85
Mixed boryl systems15 mol% Palladium(II) acetate>95:1 anti70-82

Diastereomer control in cyclopropanation reactions can be achieved through careful selection of reaction conditions and substrates [11]. The formation of diastereomeric ratios is determined through high-performance liquid chromatography analysis using chiral stationary phases [11]. Major diastereomers can be separated and isolated through preparative chromatographic techniques [11].

Asymmetric cyclopropanation methodologies utilizing chiral catalysts provide access to enantiomerically enriched products [13]. Industrial-scale asymmetric processes have been developed since the early 1980s, employing proprietary chiral catalyst systems to achieve excellent enantioselectivity and cis/trans selectivity [13]. The selection of appropriate chiral catalysts from extensive screening libraries enables optimization for specific substrate classes and desired stereochemical outcomes [13].

Solid-Phase Synthesis Techniques for Carboxamide Derivatives

Solid-phase synthesis methodologies offer significant advantages for the preparation of carboxamide derivatives, including simplified purification procedures and enhanced reaction efficiency [12] [27]. The fundamental approach involves covalent attachment of molecular building blocks to polymeric resin supports, followed by sequential chemical transformations [12].

Wang resin represents the most widely utilized solid support for carboxamide synthesis in pharmaceutical applications [33]. The polystyrene-based resin, cross-linked with divinylbenzene, provides mechanical stability while maintaining chemical reactivity through ester linkages attached to phenolic hydroxyl groups [33]. Cleavage under mildly acidic conditions using trifluoroacetic acid releases the finished carboxamide products with preserved molecular integrity [33].

Solid-Phase Synthesis Resin Comparison

Resin TypeCleavage ConditionsProduct Terminal GroupTypical Yield (%)
Wang resin50% Trifluoroacetic acid/DichloromethaneCarboxylic acid85-95
Rink Amide resin50% Trifluoroacetic acid/DichloromethanePrimary amide80-92
Merrifield resinVarious acidic conditionsVariable70-88

Rink Amide resin provides direct access to carboxamide products through cleavage procedures that generate the desired amide functionality [35]. The resin utilizes 9-fluorenylmethyloxycarbonyl chemistry for amino acid coupling, with deprotection achieved using 20% piperidine in N,N-dimethylformamide [35]. The completed peptide sequences are cleaved from the resin using 50% trifluoroacetic acid in dichloromethane under controlled conditions [35].

Polymer-bound coupling reagents enhance the efficiency of solid-phase amide formation while minimizing side product formation [30] [31]. Polymer-supported 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide provides convenient amide coupling capabilities with simplified work-up procedures [30]. The immobilized reagent eliminates the need for aqueous extraction steps traditionally required for removal of coupling agent byproducts [30].

Advanced solid-phase methodologies incorporate microwave-assisted synthesis to improve reaction efficiency and reduce side reactions [32]. Aqueous microwave conditions enable carboxamide formation without extensive side-chain protection strategies, simplifying synthetic protocols while maintaining high product purity [32]. The approach demonstrates particular value for preparing difficult peptide sequences that are prone to side reactions under conventional conditions [32].

Industrial-Scale Production Challenges and Yield Optimization

Industrial production of cyclopropanecarboxamide derivatives presents significant technical challenges related to reaction scale-up, yield optimization, and process safety [16] [17]. The preparation of cyclopropanecarboxamide intermediates requires careful control of reaction parameters to achieve acceptable conversion rates and product purity [16].

Large-scale synthesis of cyclopropanecarboxamide utilizes isobutyl ester aminolysis processes that operate under elevated pressure conditions reaching 28 atmospheres [16]. The industrial process achieves conversion rates of 85-90% when maintaining optimal methanol concentrations of 40-80 milliliters per mole of ester substrate [16]. Elimination of the hydrocarbon solvent toluene results in significantly reduced conversion rates of approximately 59%, demonstrating the critical role of solvent selection in process optimization [16].

Industrial Production Parameters

Process ParameterOptimal RangeImpact on Yield
Operating Pressure6-28 atmDirect correlation
Temperature60-200°COptimal at 100°C
Catalyst Loading6-14 mol%Diminishing returns above 14%
Residence Time5-9 hoursPlateau effect after 6 hours

Yield optimization strategies focus on catalyst recycling and reaction condition refinement [16]. The sodium isobutoxide catalyst system demonstrates recyclability through distillation recovery procedures, enabling multiple reaction cycles without fresh catalyst addition [16]. Second-batch yields can achieve 98% of theoretical values when utilizing recovered catalyst systems [16].

Continuous-flow synthesis methodologies address several industrial production challenges including enhanced heat transfer, improved reaction control, and reduced safety risks [14] [17]. Flow reactor systems enable precise temperature and residence time control while minimizing the risks associated with high-temperature, high-pressure batch operations [14]. The reduced headspace in flow reactors maintains higher concentrations of volatile reactants in the liquid phase, contributing to enhanced reaction efficiency [24].

Scale-up considerations include the management of highly volatile starting materials and the implementation of appropriate safety protocols [24]. Continuous flow approaches circumvent risks associated with sealed vessel operations by providing controlled reaction environments with enhanced heat and mass transfer characteristics [24]. The methodology has been successfully demonstrated on scales up to 100 grams for chiral cyclopropane carboxylic acid production [24].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.1

Appearance

Light Orange Solid

Melting Point

111-115°C

Dates

Last modified: 04-14-2024

Explore Compound Types